molecular formula C20H24N2O2 B4779207 3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE

3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE

Cat. No.: B4779207
M. Wt: 324.4 g/mol
InChI Key: KRMXNOGMYIMLED-UHFFFAOYSA-N
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Description

3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications. These compounds are known for their diverse biological activities, such as antioxidant, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and yield. The use of ultrasonic irradiation and green solid acid catalysts are some of the modern techniques employed in the large-scale production of benzamides .

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-BENZAMIDO-4-METHYL-N-(PENTAN-2-YL)BENZAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific biological activities it exhibits. Its combination of benzamido and methyl groups, along with the pentan-2-yl substituent, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-benzamido-4-methyl-N-pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-8-15(3)21-20(24)17-12-11-14(2)18(13-17)22-19(23)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMXNOGMYIMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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